![molecular formula C7H10N2O B1289526 1-(2-Aminopyridin-4-yl)ethanol CAS No. 885266-91-1](/img/structure/B1289526.png)
1-(2-Aminopyridin-4-yl)ethanol
Overview
Description
1-(2-Aminopyridin-4-yl)ethanol is a compound that is structurally related to various amino alcohols, which are of significant interest in medicinal chemistry due to their biological activity and potential therapeutic applications. Although the provided papers do not directly discuss 1-(2-Aminopyridin-4-yl)ethanol, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and properties, which can be extrapolated to understand 1-(2-Aminopyridin-4-yl)ethanol.
Synthesis Analysis
The synthesis of related 1,2-amino alcohols has been reported using a Cr/photoredox dual catalytic system, which allows the in situ generation of α-amino carbanion equivalents that act as nucleophiles for the addition to carbonyl compounds, mostly aldehydes . This method demonstrates the potential for creating a variety of 1,2-amino alcohols, which could be applied to the synthesis of 1-(2-Aminopyridin-4-yl)ethanol.
Molecular Structure Analysis
The molecular structure of a complex formed between a DNA duplex and a related compound, 2-(pyrido[1,2-e]purin-4-yl)amino-ethanol, has been elucidated using NMR spectroscopy and molecular dynamic simulations . The drug molecule intercalates between DNA bases, with interactions that include weak stacking and hydrogen bonding. This analysis provides a framework for understanding how similar compounds, such as 1-(2-Aminopyridin-4-yl)ethanol, might interact with biological macromolecules.
Chemical Reactions Analysis
Aminoethylsulfanylpyridine derivatives, which are structurally related to 1-(2-Aminopyridin-4-yl)ethanol, have been synthesized using nucleophilic substitution reactions with halopyridines in ethanol solvent under microwave heating . This method shows the versatility and potential for high yields in the synthesis of pyridine-containing amino alcohols, which could be relevant for the chemical reactions of 1-(2-Aminopyridin-4-yl)ethanol.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2-amino alcohols can be inferred from the synthesis and characterization of similar compounds. For instance, the synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives in aqueous ethanol medium demonstrates the solubility and reactivity of such compounds in mixed solvent systems . Additionally, the antioxidant activity of these compounds suggests potential for redox-related chemical properties . The asymmetric synthesis of 1,2-diaryl-2-amino ethanols also provides insights into the stereochemistry and enantiomeric purity that can be achieved in this class of compounds .
Scientific Research Applications
Ligand Component in Metal Complexes
- Application : 1-(2-Aminopyridin-4-yl)ethanol serves as a precursor for bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety, which is useful for promoting lower energy electronic absorption in metal complexes and anchoring ligands to semiconductor surfaces (Zong, Zhou, & Thummel, 2008).
Synthesis of Boryl and Borylene Osmium Complexes
- Application : In the synthesis of tethered boryl and base-stabilized borylene osmium complexes, the reaction between this compound and Os(BCl2)Cl(CO)(PPh3)2 in the presence of ethanol leads to a mixture of two products with potential applications in coordination chemistry and organometallics (Rickard et al., 2002).
Synthesis of Oxadiazolo Pyridin-Thiones
- Application : It reacts with thiophosgene in ethanol solution to produce 2H-[1,2,4]oxadiazolo[2,3-af]pyridin-2-thiones, which are stable at room temperature but exhibit explosive properties when heated (Rousseau & Taurins, 1977).
Antagonism of Ethanol-induced Depressant Effects
- Application : This compound has been studied for its potential to antagonize ethanol-induced depressant effects on motor performance and neuronal activity, though further evaluation is required due to potential side effects (Sellin & Laakso, 1987).
Synthesis of Aminopyridines and Meldrum’s Acid
- Application : The compound is used in the synthesis of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates, highlighting its role in forming complex organic structures (Asadi et al., 2021).
Luminescence Studies
- Application : Studies on quantum yields and lifetimes of fluorescence and phosphorescence of various aminopyridines, including 1-(2-Aminopyridin-4-yl)ethanol, provide insights into their potential applications in photophysics and photochemistry (Kimura, Takaoka, & Nagai, 1977).
properties
IUPAC Name |
1-(2-aminopyridin-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5(10)6-2-3-9-7(8)4-6/h2-5,10H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMMYIYEKSCNRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592225 | |
Record name | 1-(2-Aminopyridin-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminopyridin-4-yl)ethanol | |
CAS RN |
885266-91-1 | |
Record name | 1-(2-Aminopyridin-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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